molecular formula C6H12ClNO4 B14881388 4-[(Carboxymethyl)amino]butanoic acid HCl

4-[(Carboxymethyl)amino]butanoic acid HCl

Cat. No.: B14881388
M. Wt: 197.62 g/mol
InChI Key: IGPLPDLLSUUIEN-UHFFFAOYSA-N
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Description

4-[(Carboxymethyl)amino]butanoic acid hydrochloride is an organic compound with the chemical formula C6H12ClNO4. It is a white solid that is soluble in water and ethanol. This compound is commonly used as a pharmaceutical intermediate and has applications in various biomedical fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(Carboxymethyl)amino]butanoic acid hydrochloride can be synthesized through the reaction of 4-aminobutyric acid with chloroacetic acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of 4-[(Carboxymethyl)amino]butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-[(Carboxymethyl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Carboxymethyl)amino]butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(Carboxymethyl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors and transporters, modulating various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Carboxymethyl)amino]butanoic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its solubility in water and ethanol, along with its reactivity, makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

4-(carboxymethylamino)butanoic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c8-5(9)2-1-3-7-4-6(10)11;/h7H,1-4H2,(H,8,9)(H,10,11);1H

InChI Key

IGPLPDLLSUUIEN-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNCC(=O)O.Cl

Origin of Product

United States

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